3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Description
3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H20N2O4S and its molecular weight is 456.52. The purity is usually 95%.
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Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C26H20N2O4S
- Molecular Weight : 456.52 g/mol
- CAS Number : Not available in current databases
Research indicates that compounds similar to this structure often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Many benzodioxole derivatives have shown inhibitory effects on enzymes such as tyrosinase and α-glucosidase, which are crucial in processes like melanin production and carbohydrate metabolism respectively .
- Antioxidant Activity : The presence of the benzodioxole moiety is often linked to antioxidant properties, which can protect cells from oxidative stress and damage .
- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of bacteria and fungi, indicating potential use in treating infections .
Biological Activity Data
Case Studies
- Study on Melanin Production : A study demonstrated that analogs of the compound inhibited melanin production in B16F10 murine melanoma cells, suggesting potential applications in skin-related therapies . The analogs showed no cytotoxicity at concentrations below 20 µM.
- Inhibition of α-Glucosidase : Another study focused on the inhibition of α-glucosidase by derivatives of this compound. The results indicated a promising lead for managing diabetes through carbohydrate metabolism modulation .
- Antimicrobial Screening : A series of derivatives were tested against various pathogens, revealing significant antibacterial activity against resistant strains, indicating potential for development as an antibacterial agent .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-16-5-4-6-18(11-16)14-33-26-27-23-19-7-2-3-8-20(19)32-24(23)25(29)28(26)13-17-9-10-21-22(12-17)31-15-30-21/h2-12H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDJJZQXDMFCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.